molecular formula C29H32O13 B1681133 Steffimycin B CAS No. 54526-94-2

Steffimycin B

Katalognummer B1681133
CAS-Nummer: 54526-94-2
Molekulargewicht: 588.6 g/mol
InChI-Schlüssel: VHJWDTPKSIFZBV-IDORXPLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Steffimycin B is an anthracycline . It has the molecular formula C29H32O13 . It is produced by the strain NF3, an endophytic actinobacterium obtained from the medicinal tree Amphipterygium adstringens .


Synthesis Analysis

The synthesis of Steffimycin B involves a bioinformatic study based on the genome information of the Embleya genus to produce secondary metabolites . The strain NF3 has 49 biosynthetic gene clusters (BGCs), and it contains a cluster for the anthracycline Steffimycin, which is not encoded by E. hyalina NBRC13850 nor by E. scabrispora DSM41855 .


Molecular Structure Analysis

The molecular structure of Steffimycin B has been determined by X-ray diffraction . The orthorhombic crystals belong to space group P2 (1)2 (1)2 (1), with the dimensions; a = 8.253 (2), b = 8.198 (2), c = 40.850 (8) A and Z = 4 .


Chemical Reactions Analysis

The chemical analysis of the Steffimycins produced by strain NF3 showed the production of eight compounds of the Steffimycins and Steffimycinone families . Four of these molecules have already been described: Steffimycin B, Steffimycin C, 8-demethoxy-10-deoxysteffimycinone, and 7–deoxiesteffimycinone, and four are new natural products: 8-demethoxysteffimycin B, 8-demethoxy-10-deoxysteffimycin B, 7-deoxy-8-demethoxysteffimycinone, and 7-deoxy-10-deoxysteffimycinone .


Physical And Chemical Properties Analysis

Steffimycin B has a molecular weight of 588.6 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

  • Microbiology and Fermentation

    • Steffimycin B is produced by a strain of Streptomyces scabrisporus, known as HBERC-53204 .
    • The compound has shown good biological activity against various important pathogens in animals and plants .
    • The fermentation level of Steffimycin B was improved to broaden its research and application in the field of agriculture and animal husbandry .
    • The fermentation medium for Steffimycin B production was optimized using Box-Behnken response surface methodology .
    • The optimized fermentation medium resulted in a Steffimycin B titer of 477.26 mg/L, which is a 1773.08% increase from the initial formulation .
  • Pharmaceutical Research

    • Steffimycin B is an anthracycline that has been isolated from cultures of Streptomyces elgreteus .
    • It was purified using solvent extraction and silica gel chromatography .
    • NMR and mass spectroscopy indicate the presence of a methoxyl group in the sugar moiety of Steffimycin B .
    • While Steffimycin B has not demonstrated in vivo antibacterial activity in experimentally infected animals, it was active in inhibiting the growth of L-1210 mouse leukemia cells in vitro .
    • Further antitumor testing is now in progress .
  • Glycosylation Studies

    • The expression of the Steffimycin gene cluster in Streptomyces albus, in combination with plasmids directing the biosynthesis of different neutral and branched-chain deoxyhexoses, led to the identification of twelve new glycosylated derivatives of Steffimycin .

Safety And Hazards

Steffimycin B should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Zukünftige Richtungen

One possible solution to improve L-daunosamine recognition by StfG and to obtain L-daunosaminyl-Steffimycin in the future would be to improve L-daunosamine recognition by StfG .

Eigenschaften

IUPAC Name

2,5,7-trihydroxy-4-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJWDTPKSIFZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969746
Record name 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2,4-di-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Steffimycin B

CAS RN

54526-94-2
Record name Steffimycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054526942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Steffimycin B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2,4-di-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20969746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Steffimycin B
Reactant of Route 2
Reactant of Route 2
Steffimycin B
Reactant of Route 3
Steffimycin B
Reactant of Route 4
Steffimycin B
Reactant of Route 5
Steffimycin B
Reactant of Route 6
Steffimycin B

Citations

For This Compound
116
Citations
RC Kelly, I Schletter, JM Koert… - The Journal of …, 1977 - ACS Publications
… of an antibiotic, steffimycin B (lb), having very similar … Physical data of various kinds indicated that steffimycin and steffimycin B … The structure of steffimycin B can then be depicted as lb, …
Number of citations: 56 pubs.acs.org
TF Brodasky, F Reusser - The Journal of Antibiotics, 1974 - jstage.jst.go.jp
… a second member of this family, steffimycin B. Steffimycin B was isolated from a new species … on physical chemical data which differentiates steffimycin B from steffimycin. Although stef …
Number of citations: 39 www.jstage.jst.go.jp
PF WILEY, DW ELROD, DE HARPER - The Journal of Antibiotics, 1988 - jstage.jst.go.jp
… Fifteen 3-substituted analogues of steffimycin B(1) have been synthesized and their activity … Steffimycin and steffimycin B(1) were isolated someyears ago,1*^ and their structures were …
Number of citations: 7 www.jstage.jst.go.jp
F Reusser - Biochimica et Biophysica Acta (BBA)-Nucleic Acids and …, 1975 - Elsevier
… steffimycin B was determined in mixtures containing various amounts of salmon sperm DNA and an excess of steffimycin B (1.2 … The concentration of steffimycin B in these fractions was …
Number of citations: 26 www.sciencedirect.com
PF Wiley, DW ELROD, JM SLAVICEK… - The Journal of …, 1980 - jstage.jst.go.jp
… It has been shown that steffimycin (1) and steffimycin B (2) are reduced at the C-10 carbonyl by … (1) and steffimycin B (2) using A. utahensis, UCR-5885 and Chaetomium sp., UCR-4634. …
Number of citations: 12 www.jstage.jst.go.jp
CY Liu, YL Li, JH Lu, LL Qian, K Xu, NN Wang… - Journal of Molecular …, 2021 - Elsevier
Cytotoxic guided isolation of the lichen-derived actinomycetes Steptomyces sp. 0630c, yielded a new steffimycin-type derivative (1) together with two known congeners (2 − 3). Their …
Number of citations: 6 www.sciencedirect.com
SK Arora - Journal of Biomolecular Structure and Dynamics, 1985 - Taylor & Francis
… the case in nogalamycin and steffimycin B. The reason being that … of steffimycin B to DNA and concluded that both steffimycin B … as that the conformation of steffimycin B is similar to other …
Number of citations: 19 www.tandfonline.com
K Rodríguez-Peña, MP Gómez-Román… - Applied Microbiology …, 2022 - Springer
… , produces the cytotoxic compound steffimycin B (Rodríguez-… and the production of steffimycin B, not previously reported for … The discovery for the first time of steffimycin B in this species, …
Number of citations: 2 link.springer.com
S Gullón, C Olano, MS Abdelfattah… - Applied and …, 2006 - Am Soc Microbiol
… In addition, steffimycin D derivatives inhibit the growth of ras oncogene-expressed cells (52), steffimycin B analogues containing chemical modification in C-3 are highly active against …
Number of citations: 135 journals.asm.org
RP Karol, MP Gómez-Román… - Applied …, 2022 - search.proquest.com
… other two Embleya strains and the production of steffimycin B, not previously reported for this … The discovery for the first time of steffimycin B in this species, the chemical characterization …
Number of citations: 0 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.